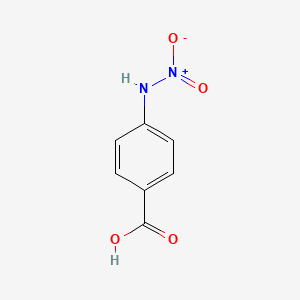![molecular formula C8H17NO3 B14562663 Ethyl [2-(dimethylamino)ethoxy]acetate CAS No. 62004-98-2](/img/structure/B14562663.png)
Ethyl [2-(dimethylamino)ethoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [2-(dimethylamino)ethoxy]acetate is an organic compound with the molecular formula C8H17NO3. It is a liquid at room temperature and is known for its polyfunctional nature, having a tertiary amine, ether, and ester functionalities. This compound is used in various chemical processes and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl [2-(dimethylamino)ethoxy]acetate can be synthesized through the reaction of ethyl chloroacetate with 2-(dimethylamino)ethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-(dimethylamino)ethoxy]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to produce ethyl alcohol and 2-(dimethylamino)ethoxyacetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines under mild conditions.
Major Products
Hydrolysis: Ethyl alcohol and 2-(dimethylamino)ethoxyacetic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl [2-(dimethylamino)ethoxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of surfactants and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl [2-(dimethylamino)ethoxy]acetate involves its interaction with molecular targets through its functional groups. The tertiary amine group can form hydrogen bonds and ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release active compounds. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Similar structure but lacks the ester group.
Ethyl acetate: Contains an ester group but lacks the dimethylamino and ether functionalities.
2-Ethoxyethyl acetate: Similar ester and ether functionalities but lacks the dimethylamino group.
Uniqueness
Ethyl [2-(dimethylamino)ethoxy]acetate is unique due to its combination of tertiary amine, ether, and ester functionalities, which provide it with a wide range of chemical reactivity and potential applications. This combination makes it a versatile compound in various chemical and biological processes.
Properties
CAS No. |
62004-98-2 |
|---|---|
Molecular Formula |
C8H17NO3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
ethyl 2-[2-(dimethylamino)ethoxy]acetate |
InChI |
InChI=1S/C8H17NO3/c1-4-12-8(10)7-11-6-5-9(2)3/h4-7H2,1-3H3 |
InChI Key |
FPTUKFTYIILUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


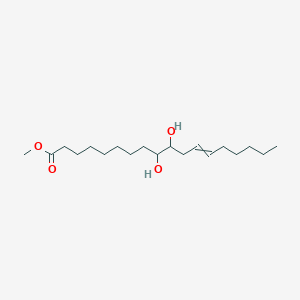
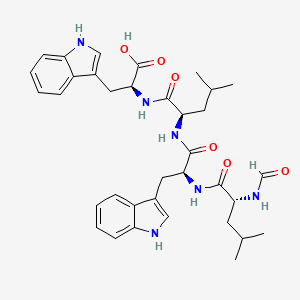
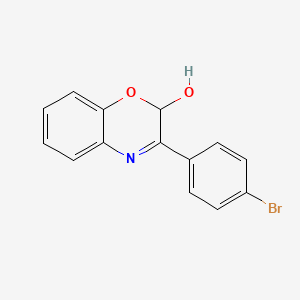
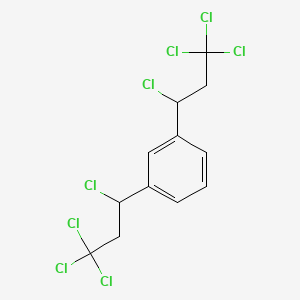
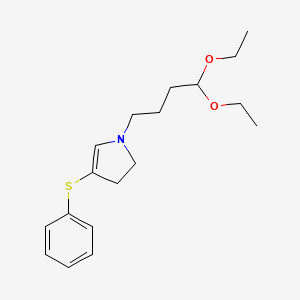
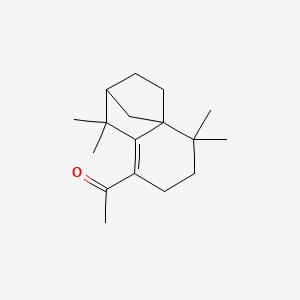
![N,N'-(Ethane-1,2-diyl)bis[N-cyclohexyl-2-(octane-1-sulfonyl)acetamide]](/img/structure/B14562610.png)
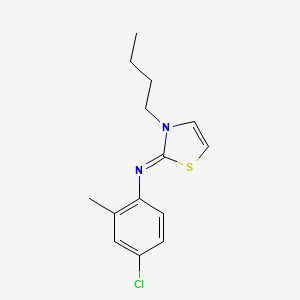
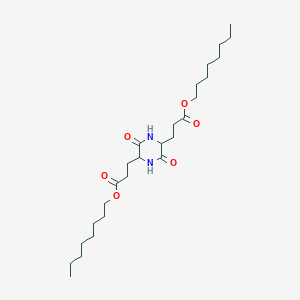
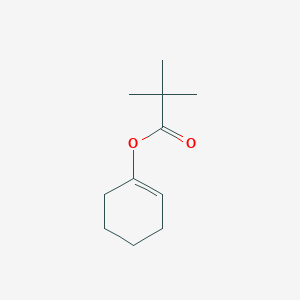
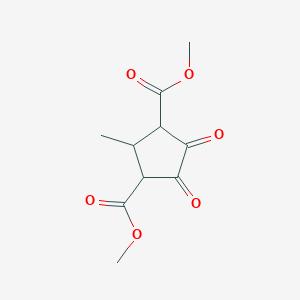
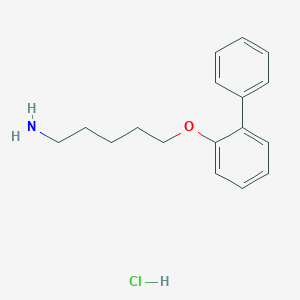
![5-(1-{[4-(Diethylamino)but-2-YN-1-YL]oxy}ethoxy)-2-methylpent-3-YN-2-OL](/img/structure/B14562647.png)
